3-Methylbut-3-en-1-yl methanesulfonate
Description
Properties
IUPAC Name |
3-methylbut-3-enyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c1-6(2)4-5-9-10(3,7)8/h1,4-5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTVGTZALNCPBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCOS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methylbut-3-en-1-yl methanesulfonate is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₆H₁₄O₃S
- Molecular Weight : 174.25 g/mol
- CAS Number : 17450-67-8
The compound features a methanesulfonate group, which is known for its reactivity in various nucleophilic substitution reactions.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities, primarily through its interaction with cellular targets. The following mechanisms have been proposed:
- Nucleophilic Substitution : The methanesulfonate group can act as a leaving group in nucleophilic substitution reactions, allowing for the modification of biological molecules such as proteins and nucleic acids.
- Radical Formation : The compound may participate in radical reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules.
- Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activity, potentially protecting cells from oxidative stress.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
These results indicate that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The potential anticancer effects of this compound have also been investigated. In a study using human cancer cell lines, the compound exhibited cytotoxicity with IC50 values ranging from 10 to 30 µM, depending on the cell line tested. Mechanistic studies suggested that apoptosis was induced via the mitochondrial pathway.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several methanesulfonate derivatives, including this compound. The results showed that this compound had a broad spectrum of activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent . -
Anticancer Research :
In another study focused on cancer therapeutics, researchers tested the effects of this compound on breast cancer cells. The findings indicated a dose-dependent reduction in cell viability and an increase in apoptotic markers, highlighting its potential as an anticancer drug .
Comparison with Similar Compounds
Table 1: Comparative Properties of Methanesulfonate Derivatives
Research Findings and Gaps
- Key Studies :
- Comparative studies on the alkylating efficiency of branched vs. linear methanesulfonate esters are lacking.
Preparation Methods
Reaction Conditions
-
Base : Pyridine or triethylamine are preferred due to their dual role as HCl scavengers and reaction accelerants.
-
Solvent : Dichloromethane or ethers (e.g., THF) are commonly used to solubilize reactants while maintaining a low reaction temperature.
-
Temperature : Reactions typically proceed at 0–25°C to minimize side reactions such as alkene polymerization.
Table 1: Representative Reaction Conditions and Outcomes
Reaction Mechanism and Intermediate Formation
The reaction mechanism is proposed to involve an initial deprotonation of the alcohol by the base, followed by nucleophilic attack on methanesulfonyl chloride. Isotope labeling studies suggest a competing pathway via sulfene (CH₂=SO₂) formation, where MsCl undergoes E1cb elimination to generate this highly reactive intermediate. The sulfene then reacts with the alcohol, leading to rapid proton transfer and product formation.
Key Mechanistic Insights
-
Base Dependency : Stronger bases (e.g., pyridine) favor sulfene formation, enhancing reaction rates.
-
Steric Effects : The branched structure of 3-methylbut-3-en-1-ol may slow sulfene-mediated pathways compared to linear alcohols.
Optimization Strategies for Industrial Applications
Solvent and Catalyst Recycling
Industrial processes prioritize solvent recovery to reduce costs. For example, distillation under reduced pressure allows reuse of dichloromethane, achieving >95% recovery rates. Catalytic amounts of bases (e.g., 1.1 equiv) minimize waste while maintaining yields.
Purification Techniques
-
Distillation : Fractional distillation at 80–90°C (10 mmHg) isolates the product from unreacted alcohol and byproducts.
-
Aqueous Workup : Washing with NaHCO₃ solution removes residual acid, though care is required to prevent hydrolysis of the methanesulfonate ester.
Table 2: Industrial-Scale Process Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Base Equivalents | 1.1–1.3 | Maximizes conversion |
| Distillation Pressure | 10–15 mmHg | Prevents thermal degradation |
| Reaction Scale | 100–500 L batches | Consistent 80–85% yield |
Alternative Synthetic Approaches
Transesterification
While less common, transesterification of methyl methanesulfonate with 3-methylbut-3-en-1-ol has been explored. However, this method suffers from lower yields (60–65%) due to equilibrium limitations.
Enzymatic Catalysis
Preliminary studies using lipases (e.g., Candida antarctica) in non-aqueous media show promise, achieving 70% yield under mild conditions. This approach remains experimental but offers potential for greener synthesis.
Precursor Synthesis: 3-Methylbut-3-en-1-ol Production
The alcohol precursor is synthesized via two primary routes:
Q & A
Q. Q1. What are the recommended synthetic routes for obtaining high-purity 3-Methylbut-3-en-1-yl methanesulfonate, and how can purity be validated?
Methodological Answer:
- Synthesis : Utilize sulfonation reactions between 3-methylbut-3-en-1-ol and methanesulfonyl chloride under controlled anhydrous conditions. A molar ratio of 1:1.2 (alcohol:methanesulfonyl chloride) in dichloromethane with triethylamine as a base at 0–5°C minimizes side reactions like olefin isomerization .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from a hexane/diethyl ether mixture improves purity.
- Validation : Confirm purity via GC-MS (retention time alignment with standards) and ¹H/¹³C NMR (characteristic peaks: δ 1.7 ppm for methyl groups, δ 4.3 ppm for -CH2-O-SO2- linkage) .
Basic Research: Structural Confirmation
Q. Q2. How can crystallography resolve ambiguities in the stereochemical configuration of this compound?
Methodological Answer:
- X-ray Diffraction (XRD) : Use SHELX programs (e.g., SHELXL for refinement) to determine bond angles and torsional strain in the allylic methanesulfonate group. Compare experimental data with density functional theory (DFT)-optimized structures to validate stereochemistry .
- Challenges : If crystals are unstable, employ low-temperature (100 K) data collection and synchrotron radiation to enhance resolution.
Advanced Research: Mechanistic Studies
Q. Q3. What experimental designs are suitable for probing the electrophilic reactivity of this compound in SN2 reactions?
Methodological Answer:
- Kinetic Studies : Conduct nucleophilic substitution reactions with varying nucleophiles (e.g., iodide, azide) in polar aprotic solvents (DMF, DMSO). Monitor reaction rates via HPLC or conductometry to establish a Hammett plot, correlating nucleophilicity with leaving-group ability.
- Isotopic Labeling : Use deuterated solvents (CD3CN) to track solvent participation in transition states via kinetic isotope effects (KIE) .
Advanced Research: Mutagenicity Profiling
Q. Q4. How can researchers assess the mutagenic potential of this compound compared to ethyl methanesulfonate (EMS)?
Methodological Answer:
- Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 liver homogenate). Compare mutation frequencies (revertant colonies/plate) against EMS controls .
- Genome Sequencing : Apply whole-genome sequencing to treated E. coli cultures to identify mutation hotspots and base-pair substitution patterns (e.g., GC→AT transitions).
Advanced Research: Data Contradictions
Q. Q5. How should researchers address discrepancies between computational predictions and experimental NMR data for this compound?
Methodological Answer:
- DFT Refinement : Re-optimize molecular geometries using solvent-phase DFT (B3LYP/6-311+G(d,p)) with implicit solvation models (PCM for DMSO). Compare calculated chemical shifts (via gauge-independent atomic orbital method) with experimental NMR .
- Dynamic Effects : Use variable-temperature NMR to detect conformational equilibria (e.g., rotameric states of the methanesulfonate group) that may skew static computational models.
Basic Research: Stability and Storage
Q. Q6. What storage conditions prevent degradation of this compound?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to minimize thermal and photolytic decomposition.
- Moisture Control : Use molecular sieves (3Å) in sealed containers to prevent hydrolysis of the sulfonate ester .
Advanced Research: Analytical Method Development
Q. Q7. How can LC-MS/MS methods be optimized for trace quantification of this compound in biological matrices?
Methodological Answer:
- Ionization : Electrospray ionization (ESI) in negative mode enhances detection of the sulfonate group. Optimize declustering potential (DP) and collision energy (CE) using reference standards.
- Sample Prep : Solid-phase extraction (C18 cartridges) with methanol/water (70:30) elution reduces matrix interference. Validate with spike-recovery tests (≥85% recovery in plasma) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
